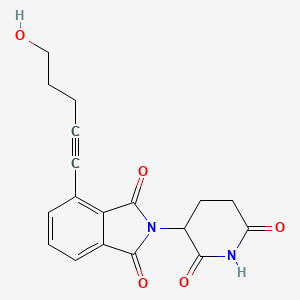

Thalidomide-propargyl-C2-OH

Description

Contextualization of Thalidomide (B1683933) Derivatives in Targeted Protein Degradation (TPD) Research

Thalidomide and its derivatives, often referred to as immunomodulatory drugs (IMiDs), have become central to the field of targeted protein degradation (TPD). jst.go.jp This therapeutic strategy does not just inhibit the function of a disease-causing protein but eliminates it from the cell entirely. cellgs.com The mechanism relies on hijacking the cell's own protein disposal machinery, specifically the ubiquitin-proteasome system. nih.gov

Thalidomide-based molecules function by binding to Cereblon (CRBN), which is a substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. researchgate.netnih.gov This binding event alters CRBN's substrate specificity, inducing it to recognize and tag proteins it would not normally interact with, known as neosubstrates. nih.govnih.gov Once a neosubstrate, such as the transcription factors IKZF1 and IKZF3, is marked with ubiquitin chains by the E3 ligase, it is targeted for destruction by the proteasome. cellgs.comnih.gov

This "molecular glue" mechanism, where a small molecule induces proximity between an E3 ligase and a target protein, has been harnessed to develop a powerful class of bifunctional molecules called Proteolysis-Targeting Chimeras (PROTACs). jst.go.jpresearchgate.net A PROTAC consists of a ligand that binds to a target protein, a ligand that binds to an E3 ligase (like a thalidomide derivative), and a chemical linker that connects the two. jst.go.jpnih.gov By bringing the target protein and the E3 ligase together, PROTACs facilitate the target's ubiquitination and subsequent degradation. jst.go.jp This approach has opened up possibilities for targeting proteins previously considered "undruggable." cellgs.comresearchgate.net

Strategic Importance of Alkyne-Functionalized Small Molecules in Bioconjugation

The strategic functionalization of small molecules with alkyne groups is a cornerstone of modern chemical biology, primarily due to their utility in bioconjugation via "click chemistry." nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. mdpi.com This reaction is prized for its high efficiency, specificity, and biocompatibility, as it proceeds under mild, aqueous conditions with high yields and without interfering with most biological functional groups. nih.gov

The key components of this reaction are an alkyne and an azide (B81097), two functional groups that are largely absent from natural biological systems, ensuring that the reaction is highly specific and bioorthogonal. nih.gov By incorporating a terminal alkyne, such as a propargyl group, into a molecule of interest, researchers create a chemical "handle." This handle can then be selectively and covalently linked to another molecule that has been tagged with an azide group.

This methodology is exceptionally powerful for constructing complex molecular architectures, such as PROTACs. medchemexpress.com A researcher can synthesize a ligand for a target protein containing an azide group and a separate E3 ligase ligand (like a thalidomide derivative) containing an alkyne group. The two components can then be "clicked" together with high efficiency, streamlining the synthesis of the final bifunctional degrader. nih.govmedchemexpress.com This modular approach accelerates the discovery and optimization of new therapeutic agents.

Overview of Thalidomide-Propargyl-C2-OH as a Cereblon (CRBN) Ligand Building Block

This compound is a specialized chemical tool designed as a versatile building block for the synthesis of CRBN-recruiting molecules, particularly PROTACs. medchemexpress.comtargetmol.com It integrates the essential features of the previously discussed concepts into a single, ready-to-use reagent.

Structurally, the molecule consists of three key components:

The Thalidomide core : This glutarimide-containing moiety serves as the ligand that specifically binds to the E3 ligase Cereblon (CRBN). medchemexpress.com

The Propargyl group : This functional group contains a terminal alkyne, which acts as the reactive handle for click chemistry, enabling covalent linkage to azide-modified molecules. medchemexpress.commedchemexpress.com

The C2-OH linker : This represents a 2-carbon (ethyl) linker terminating in a hydroxyl group. The linker provides spatial separation between the thalidomide core and the propargyl group, which can be crucial for optimal ternary complex formation in a PROTAC. The hydroxyl group offers an additional site for potential chemical modification if needed.

By providing the CRBN-binding element pre-functionalized with a versatile click chemistry handle, this compound serves as a key intermediate in the modular synthesis of PROTACs and other chemical biology probes. targetmol.commedchemexpress.com Its use allows researchers to efficiently conjugate it with various azide-bearing, protein-targeting ligands to rapidly generate libraries of degraders for screening and development. medchemexpress.comtocris.com

Compound Data

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂O₅ |

| Molecular Weight | 328.32 g/mol |

| Synonyms | 2-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yloxy)-N-(prop-2-yn-1-yl)acetamide |

| Function | Cereblon (CRBN) E3 Ligase Ligand |

| Key Features | Propargyl group for click chemistry, C2-OH linker |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Thalidomide |

| This compound |

| Lenalidomide (B1683929) |

| Pomalidomide (B1683931) |

| IKZF1 |

| IKZF3 |

| CC-122 |

| CC-220 |

| SALL4 |

| PLZF |

| dBET1 |

| Phenyl Dihydrouracil |

| (S,R,S)-AHPC-PEG2-C2-azide |

| Ac4GlcNAl |

| Ac4GalNAl |

| AF 343 (Coumarin)-X-azide |

| Thalidomide-O-PEG2-propargyl |

| Thalidomide-propargyl-O-PEG1-C2-acid |

| Thalidomide-propargyl-O-PEG3-C2-amine HCl |

| Thalidomide-O-amido-PEG4-propargyl |

| Trastuzumab-Monomethyl Auristatin E |

Structure

3D Structure

Properties

Molecular Formula |

C18H16N2O5 |

|---|---|

Molecular Weight |

340.3 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-(5-hydroxypent-1-ynyl)isoindole-1,3-dione |

InChI |

InChI=1S/C18H16N2O5/c21-10-3-1-2-5-11-6-4-7-12-15(11)18(25)20(17(12)24)13-8-9-14(22)19-16(13)23/h4,6-7,13,21H,1,3,8-10H2,(H,19,22,23) |

InChI Key |

SGOLJVKQEMOLBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Thalidomide Propargyl C2 Oh

Synthetic Routes to Thalidomide (B1683933) Analogues with Alkyne Functionality

The introduction of an alkyne handle onto the thalidomide scaffold is a key step in preparing it for subsequent conjugation reactions. The synthesis generally involves modifying the phthalimide (B116566) portion of the thalidomide molecule.

The synthesis of thalidomide itself can be achieved through various routes, often starting from phthalic anhydride (B1165640) and L-glutamic acid or L-glutamine. figshare.comsci-hub.segoogle.com To introduce the desired propargyl-C2-OH linker, a common strategy involves starting with a modified phthalic anhydride.

A plausible synthetic route begins with 4-hydroxy-phthalic acid or its corresponding anhydride. The hydroxyl group serves as an anchor point for introducing the linker. This can be achieved via a Williamson ether synthesis, reacting the hydroxylated phthalimide precursor with a suitable electrophile like 1-bromo-3-propargyloxy-2-propanol. However, a more direct and common approach for installing linkers on the thalidomide scaffold involves nucleophilic substitution on a halogenated precursor.

For instance, a typical synthesis would start with 4-fluorothalidomide or 4-bromothalidomide. The electron-withdrawing nature of the phthalimide ring facilitates nucleophilic aromatic substitution at the 4-position. The propargyl-C2-OH linker can be introduced by reacting the halogenated thalidomide with 1-(prop-2-yn-1-yloxy)propan-2-ol under basic conditions. The hydroxyl group on the linker provides a point for further modification if needed and can influence the solubility and conformational properties of the final conjugate.

Many PROTAC building blocks utilize similar strategies, incorporating polyethylene (B3416737) glycol (PEG) spacers to modulate physicochemical properties. biochempeg.commedchemexpress.com The fundamental chemistry of attaching these linkers remains consistent, relying on the reactivity of a functionalized thalidomide precursor.

Achieving high yields in the derivatization of thalidomide analogues is critical for efficient synthesis. Optimization of reaction conditions involves careful selection of solvents, bases, catalysts, and temperature. researchgate.net For the nucleophilic substitution reaction to attach the linker, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance solubility and reaction rates. acs.org The choice of base is also crucial; inorganic bases such as potassium carbonate or cesium carbonate are frequently used to deprotonate the alcohol of the linker without causing unwanted side reactions.

For more complex derivatizations, such as cross-coupling reactions, extensive optimization is often required. For example, in Suzuki-Miyaura couplings performed on bromo-thalidomide derivatives, factors like the palladium catalyst, ligands, base, and solvent system are all fine-tuned to maximize yield and minimize reaction time. acs.org While the glutarimide (B196013) stereocenter in thalidomide can be prone to epimerization, studies have shown that with carefully selected conditions, stereochemical integrity can be maintained. acs.org

Table 1: Representative Reaction Parameters for Thalidomide Derivatization

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Solvent | DMSO | Increases solubility of reactants | acs.org |

| Base | K₂CO₃ | Deprotonates nucleophile for substitution | N/A |

| Temperature | 80-100 °C | Accelerates reaction rate | N/A |

| Catalyst | Palladium complex | For cross-coupling reactions (e.g., Suzuki) | acs.org |

| Ligand | Phosphine-based | Stabilizes and activates catalyst | acs.org |

Click Chemistry Applications in Conjugate Synthesis Utilizing Thalidomide-Propargyl-C2-OH

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation. researchgate.net The terminal alkyne of this compound is specifically designed for these types of reactions.

The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgrsc.orgnih.gov This reaction is the premier method for synthesizing PROTACs using building blocks like this compound. medchemexpress.commedchemexpress.com

In this context, the this compound is reacted with a ligand for a target protein that has been functionalized with an azide group. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. nih.gov Ligands are often used to stabilize the copper(I) oxidation state and accelerate the reaction. nih.govresearchgate.net The resulting triazole linker is highly stable and does not interfere with the biological activity of the conjugated molecules. rsc.org

Table 2: Components of a Typical CuAAC Reaction

| Component | Role | Example | Reference |

|---|---|---|---|

| Alkyne | Functional handle on E3 ligase ligand | This compound | medchemexpress.com |

| Azide | Functional handle on target protein ligand | Azide-functionalized target ligand | researchgate.net |

| Catalyst | Cu(I) source | CuSO₄ / Sodium Ascorbate | nih.gov |

| Ligand | Accelerates reaction, stabilizes Cu(I) | THPTA, TBTA | nih.govnih.gov |

| Solvent | Aqueous/organic mixtures | t-BuOH/H₂O, DMSO | nih.gov |

For the synthesis of more complex molecular architectures, such as dual-target or multi-component systems, orthogonal click chemistry approaches are necessary. researchgate.net Orthogonal reactions are chemically distinct and can proceed in the same pot without interfering with one another. This allows for the sequential or simultaneous conjugation of multiple different molecules.

A common orthogonal pairing involves combining the CuAAC reaction with a metal-free click reaction, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or an inverse-electron-demand Diels-Alder reaction. researchgate.net For example, a molecule could be designed with both a terminal alkyne (for CuAAC) and a strained cyclooctyne (B158145) (for SPAAC). This would allow the specific attachment of two different azide-containing partners. While CuAAC is extremely efficient, the copper catalyst can be toxic to living cells, making metal-free reactions like SPAAC advantageous for certain biological applications. youtube.com

Advanced Characterization Techniques for Functionalized this compound Conjugates

The unambiguous characterization of the synthesized thalidomide derivatives and their final conjugates is essential to confirm their identity, purity, and structure. A suite of analytical techniques is employed for this purpose.

Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate the chemical structure and confirm the successful installation of the linker and the formation of the triazole ring. sci-hub.seresearchgate.net Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to confirm the exact molecular weight of the compounds. sci-hub.seresearchgate.net Infrared (IR) spectroscopy can be used to identify key functional groups, such as the appearance of the azide stretch before the reaction and its disappearance afterward.

For more complex analyses, especially concerning stereochemistry, advanced techniques are utilized. Supercritical Fluid Chromatography (SFC) is a powerful tool for separating enantiomers and diastereomers, which is critical given the stereospecific activity of thalidomide analogues. acs.org Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for monitoring reaction progress, assessing purity, and analyzing complex mixtures. chemrxiv.org

Molecular Recognition and Functional Mechanisms of Thalidomide Propargyl C2 Oh Derivatives

Molecular Interactions with Cereblon (CRBN) E3 Ubiquitin Ligase

Cereblon is a crucial component of the CUL4-RBX1-DDB1 (CRL4) E3 ubiquitin ligase complex, where it functions as a substrate receptor. nih.gov The binding of thalidomide (B1683933) and its derivatives to CRBN is the initiating event that triggers a cascade of cellular processes, ultimately leading to the ubiquitination and degradation of specific target proteins.

Structural Basis of Thalidomide Core Binding to CRBN

The binding of the thalidomide core to CRBN is a highly specific and stereoselective interaction. The thalidomide molecule consists of a phthalimide (B116566) ring and a glutarimide (B196013) ring. nih.gov It is the glutarimide ring that is essential for the interaction with CRBN. researchgate.net This ring inserts into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. researchgate.netnih.gov

This binding pocket is uniquely characterized by the presence of three tryptophan residues (Trp380, Trp386, and Trp400), often referred to as the "tri-Trp pocket". researchgate.netbohrium.com The glutarimide moiety is held within this pocket through a series of hydrogen bonds and van der Waals interactions. Specifically, the imide group of the glutarimide ring forms hydrogen bonds with the backbone of His378 and Trp380 in CRBN. researchgate.net The aliphatic face of the glutarimide ring establishes tight van der Waals contacts with the hydrophobic residues of the pocket, including Trp382, Trp388, Trp402, and Phe404. nih.gov

The stereochemistry of the glutarimide ring plays a critical role in binding affinity. Studies have shown that the (S)-enantiomer of thalidomide exhibits a significantly stronger binding to CRBN compared to the (R)-enantiomer. bohrium.com This is attributed to the more relaxed conformation of the glutarimide ring in the (S)-form, which is more favorable for fitting into the binding pocket. bohrium.com

Elucidation of CRBN Binding Pocket Topography and Ligand Affinity

The CRBN binding pocket is a well-defined cavity that selectively accommodates the glutarimide moiety of thalidomide and its derivatives. The phthalimide portion of the molecule remains largely solvent-exposed, protruding from the surface of CRBN. researchgate.netspring8.or.jp This exposed region provides a crucial point for chemical modification, allowing for the development of functionalized derivatives like Thalidomide-propargyl-C2-OH. These modifications can alter the surface of CRBN and modulate the recruitment of new substrate proteins. nih.gov

The affinity of thalidomide and its derivatives for CRBN is a key determinant of their biological activity. While thalidomide itself binds with a dissociation constant (Kd) of approximately 250 nM, its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), exhibit slightly higher affinities of ~178 nM and ~157 nM, respectively. nih.gov The propargyl-C2-OH functionalization on the thalidomide scaffold can influence this binding affinity, either by establishing additional interactions with CRBN or by altering the electronic properties of the core molecule. The precise measurement of these affinities is crucial for understanding the structure-activity relationship of these compounds.

| Compound | Dissociation Constant (Kd) for CRBN |

| Thalidomide | ~250 nM nih.gov |

| Lenalidomide | ~178 nM nih.gov |

| Pomalidomide | ~157 nM nih.gov |

Induced Proximity and Neo-Substrate Recruitment Mechanisms

The binding of thalidomide derivatives to CRBN does not inhibit its enzymatic activity. Instead, it repurposes the E3 ligase to recognize and target new proteins, termed "neo-substrates," for degradation. This process of induced proximity is the cornerstone of the therapeutic efficacy of these molecules.

Principles of Ternary Complex Formation with Functionalized Thalidomide Derivatives

The central mechanism of action for thalidomide derivatives is the formation of a ternary complex, consisting of the CRBN-DDB1 complex, the thalidomide derivative, and a neo-substrate protein. researchgate.netnih.gov The functionalized thalidomide derivative acts as a "molecular glue," bridging the interaction between CRBN and the neo-substrate. nih.gov The solvent-exposed part of the thalidomide derivative, in this case, the propargyl-C2-OH group, creates a new binding surface on CRBN. researchgate.netnih.gov This altered surface is then recognized by specific motifs on the neo-substrate, leading to its recruitment to the E3 ligase complex. nih.gov The stability and efficiency of this ternary complex are critical for subsequent ubiquitination and degradation. domainex.co.uk

Identification and Characterization of CRBN-Mediated Neo-Substrate Proteins

A significant breakthrough in understanding the effects of thalidomide was the identification of its neo-substrates. The specific neo-substrates recruited depend on the chemical structure of the thalidomide derivative. For instance, lenalidomide and pomalidomide are known to effectively recruit the Ikaros family transcription factors IKZF1 and IKZF3 for degradation. rcsb.orgrcsb.org Thalidomide itself is less efficient at targeting these particular proteins. nih.gov

Other identified neo-substrates include the casein kinase 1 alpha (CK1α) and the translation termination factor GSPT1. nih.govbiorxiv.org The recruitment of these proteins is often dependent on the presence of a specific structural motif, such as a C2H2 zinc finger domain, which is recognized by the drug-bound CRBN surface. biorxiv.orgrsc.org Recent proteomic studies have vastly expanded the known repertoire of CRBN neo-substrates, with hundreds of proteins now identified as potential targets for degradation by various immunomodulatory drugs (IMiDs). biorxiv.orgresearchgate.net The propargyl-C2-OH functionalization on the thalidomide scaffold could potentially lead to the recruitment of a unique set of neo-substrates, distinct from those targeted by the parent thalidomide molecule.

| Neo-substrate | Recruited by |

| IKZF1/IKZF3 | Lenalidomide, Pomalidomide rcsb.orgrcsb.org |

| Casein kinase 1 alpha (CK1α) | Lenalidomide biorxiv.org |

| GSPT1 | Pomalidomide biorxiv.org |

| MEIS2 (endogenous substrate, displaced) | Thalidomide, Lenalidomide, Pomalidomide nih.govrcsb.org |

Ubiquitination and Proteasomal Degradation Pathways Induced by this compound Conjugates

Once the ternary complex is formed, the CRL4^CRBN E3 ubiquitin ligase is activated to polyubiquitinate the recruited neo-substrate. oup.com This process involves a cascade of enzymatic reactions. First, ubiquitin is activated by a ubiquitin-activating enzyme (E1) and then transferred to a ubiquitin-conjugating enzyme (E2). youtube.com The E3 ligase, CRL4^CRBN, then facilitates the transfer of ubiquitin from the E2 enzyme to specific lysine (B10760008) residues on the neo-substrate protein. youtube.comyoutube.com

The attachment of a polyubiquitin (B1169507) chain, typically linked through lysine-48 of ubiquitin, serves as a degradation signal. nih.gov This polyubiquitinated neo-substrate is then recognized and degraded by the 26S proteasome, a large protein complex that acts as the cell's primary machinery for protein degradation. youtube.comyoutube.com Interestingly, the binding of thalidomide and its analogs to CRBN can also suppress the auto-ubiquitination of CRBN itself, leading to its stabilization and accumulation, which may in turn enhance the degradation of its neo-substrates. nih.gov

The specific ubiquitination sites and the efficiency of degradation can be influenced by the nature of the thalidomide conjugate. The this compound conjugate, by recruiting its own set of neo-substrates, would initiate this degradation pathway for those specific proteins, leading to their selective removal from the cell.

Influence of Linker Architecture on Molecular Glue and PROTAC Functionality

The evolution of thalidomide and its analogs from notorious teratogens to effective therapeutics for conditions like multiple myeloma has been a journey of intense scientific investigation. nih.govnih.gov Their mechanism of action, which involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific target proteins (neo-substrates), has paved the way for the development of molecular glues and Proteolysis Targeting Chimeras (PROTACs). nih.govnih.govcas.org These therapeutic modalities rely on the formation of a stable ternary complex between the E3 ligase, the small molecule, and the target protein. nih.gov The architecture of the linker connecting the CRBN-binding motif (derived from thalidomide) to a warhead targeting a specific protein is a critical determinant of the efficacy of these degraders. ub.edunih.gov

The linker in a PROTAC is not merely a spacer but an active component that influences the stability and geometry of the ternary complex. nih.gov Its length, rigidity, and the presence of specific functional groups can significantly impact the interactions between CRBN and the neo-substrate. While specific research on a "this compound" linker is not extensively detailed in the provided literature, we can infer its potential properties based on the established principles of linker design. nih.govnih.gov

The propargyl group, containing a carbon-carbon triple bond, introduces a degree of rigidity and a linear geometry to a section of the linker. This rigidity can be advantageous in pre-organizing the molecule into a conformation that is favorable for binding to both CRBN and the target protein, potentially reducing the entropic penalty of ternary complex formation. However, excessive rigidity can also be detrimental, as it may prevent the necessary conformational adjustments required for optimal protein-protein interactions within the ternary complex. nih.gov

The hydroxyl group (-OH) in the "propargyl-C2-OH" linker can introduce additional functionality. It can act as a hydrogen bond donor or acceptor, potentially forming new interactions with either CRBN or the neo-substrate. These additional interactions could enhance the stability of the ternary complex, leading to more efficient degradation. The flexibility introduced by the two-carbon chain can also allow for better accommodation of the neo-substrate on the surface of CRBN. nih.gov

The attachment point of the linker to the thalidomide scaffold is another critical factor. nih.gov Different positions on the phthalimide ring have been explored, and studies have shown that the choice of attachment point can affect not only the degradation of neo-substrates like IKZF1 and IKZF3 but also the hydrolytic stability of the PROTAC molecule itself. nih.gov For instance, it has been observed that certain CRBN-based PROTACs can suffer from hydrolytic instability, which can limit their duration of action. nih.gov

Table 1: Influence of Linker Properties on PROTAC Efficacy (Illustrative)

| Linker Moiety | Key Properties | Potential Impact on CRBN-Neo-Substrate Interactions |

| Propargyl | Rigid, Linear | May pre-organize the molecule for binding, but could also introduce conformational constraints. |

| -C2- (Ethylene) | Flexible | Allows for necessary conformational adjustments to accommodate the neo-substrate. |

| -OH (Hydroxyl) | H-bond donor/acceptor | Can form additional stabilizing interactions with CRBN or the neo-substrate. |

This table illustrates the general principles of how different components of a linker, such as the one in "this compound", can influence PROTAC functionality. The actual effects would need to be determined experimentally.

The interaction between thalidomide and CRBN is highly stereospecific. researchgate.netoregonstate.edu Thalidomide possesses a chiral center at the C3 position of its glutarimide ring, and thus exists as two enantiomers: (S)-thalidomide and (R)-thalidomide. Structural and biochemical studies have revealed that the (S)-enantiomer binds to CRBN with approximately 10-fold higher affinity than the (R)-enantiomer. researchgate.net This preferential binding is attributed to the specific interactions between the glutarimide ring of the (S)-isomer and a hydrophobic pocket in the thalidomide-binding domain of CRBN, which is lined by three tryptophan residues. nih.gov

This stereoselectivity is fundamental to the molecule's activity as a molecular glue or as part of a PROTAC. The higher affinity of the (S)-enantiomer leads to more efficient formation of the CRBN-ligand complex, which is the first step in the recruitment of a neo-substrate. researchgate.netnih.gov The subsequent formation of the ternary complex (CRBN-ligand-neosubstrate) is a cooperative process, and the initial high-affinity binding of the (S)-isomer is crucial for creating a composite surface that is recognized by the neo-substrate. biorxiv.org For example, the degradation of the transcription factors IKZF1 and IKZF3, which is responsible for the anti-myeloma activity of thalidomide derivatives, is primarily driven by the (S)-enantiomer. nih.govnih.gov Similarly, the teratogenic effects of thalidomide have been linked to the (S)-enantiomer's ability to induce the degradation of the transcription factor SALL4. dana-farber.org

While the (S)-isomer is generally favored for CRBN binding, the role of the (R)-isomer is not always negligible. In some contexts, the (R)-enantiomer can still bind to CRBN and contribute to the degradation of certain targets, although typically with lower efficiency. researchgate.net The rapid racemization of some thalidomide derivatives under physiological conditions further complicates the stereochemical picture, as the seemingly less active (R)-isomer can convert into the more active (S)-isomer in vivo. researchgate.net

Table 2: Stereoisomer Effects on CRBN Interaction and Activity

| Stereoisomer | CRBN Binding Affinity | Neo-substrate Degradation (e.g., IKZF1/3) | Teratogenic Activity (via SALL4 degradation) |

| (S)-Thalidomide | High | High | High |

| (R)-Thalidomide | Low (approx. 10-fold weaker) | Low to negligible | Low |

This table summarizes the generally accepted differences in activity between the (S) and (R) enantiomers of thalidomide based on current scientific understanding. researchgate.netoregonstate.edudana-farber.org

Structure Activity Relationship Sar Studies of Thalidomide Propargyl C2 Oh Derivatives

Systematic Evaluation of Structural Modifications on CRBN Binding Affinity

The binding of thalidomide (B1683933) derivatives to CRBN is a prerequisite for their function as molecular glues or as components of PROTACs. The interaction is primarily mediated by the glutarimide (B196013) moiety of the thalidomide scaffold, which fits into a specific "tri-Trp pocket" on the CRBN protein. researchgate.netnih.gov The phthalimide (B116566) portion, on the other hand, is largely solvent-exposed, making it an ideal point for the attachment of linkers, such as the propargyl-C2-OH chain, for the development of PROTACs. researchgate.netnih.gov

Systematic evaluation of structural modifications has revealed several key determinants of CRBN binding affinity:

The Glutarimide Moiety is Essential: The integrity of the glutarimide ring is paramount for CRBN binding. Studies have shown that glutarimide alone can bind to CRBN, albeit with lower affinity than thalidomide itself, while the phthalimide portion shows no binding. researchgate.netnih.gov The imide group within the glutarimide ring acts as both a hydrogen bond donor and acceptor, forming crucial interactions with the protein backbone. researchgate.net The absence of one of the carbonyl groups on the glutarimide ring results in a loss of binding. nih.gov

Chirality Plays a Critical Role: Thalidomide possesses a chiral center at the C3 position of the glutarimide ring and exists as (R)- and (S)-enantiomers. Biochemical and structural studies have consistently demonstrated that the (S)-enantiomer exhibits a significantly higher binding affinity for CRBN, approximately 10-fold stronger than the (R)-enantiomer. researchgate.netresearchgate.netbohrium.com This stereospecificity is a key factor in the biological activity of thalidomide and its derivatives. bohrium.com

The following interactive table summarizes the impact of key structural features on CRBN binding affinity based on published research findings.

| Structural Feature | Modification | Impact on CRBN Binding Affinity | Reference |

| Core Scaffold | Glutarimide Ring | Essential for binding | researchgate.netnih.gov |

| Phthalimide Ring | Not directly involved in binding; modification site for linkers | researchgate.net | |

| Stereochemistry | (S)-enantiomer | High affinity | researchgate.netbohrium.com |

| (R)-enantiomer | Low affinity (approx. 10-fold weaker than (S)-enantiomer) | researchgate.netbohrium.com | |

| Glutarimide Ring Substitutions | Absence of a carbonyl group | Loss of binding | nih.gov |

| Bulky modification at C4-carbon | Loss of binding due to steric clash | researchgate.net |

Rational Design Principles for Modulating Neo-Substrate Selectivity and Degradation Efficiency

The binding of a thalidomide derivative to CRBN can induce a conformational change in the ligase, creating a novel surface that recognizes and binds to proteins not normally targeted by CRBN, termed "neo-substrates." nih.govnih.gov This "molecular glue" mechanism is the basis for the therapeutic effects of immunomodulatory imide drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931), which induce the degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov In the context of PROTACs, while the primary goal is to degrade the protein targeted by the other end of the molecule, the choice of the CRBN ligand can also influence the degradation of these canonical neo-substrates. acs.orgnih.gov

Rational design principles for modulating neo-substrate selectivity and degradation efficiency focus on modifying the solvent-exposed regions of the thalidomide derivative. By altering the chemical functionalities presented on the surface of the CRBN-ligand complex, it is possible to tune the interactions with different neo-substrates. nih.govresearchgate.netacs.org

Key design principles include:

Modification of the Phthalimide Moiety: Alterations to the phthalimide ring of thalidomide derivatives can change the specificity for neo-substrates. researchgate.net This principle is exploited in the development of novel molecular glues and in optimizing the selectivity of PROTACs. For instance, modifications at the 6-position of the lenalidomide isoindolinone ring have been shown to be critical for controlling neo-substrate selectivity. researchgate.net

Linker Chemistry in PROTACs: In PROTACs utilizing Thalidomide-propargyl-C2-OH, the nature of the linker connecting the thalidomide moiety to the target protein ligand is crucial. The length, rigidity, and attachment point of the linker can influence the geometry of the ternary complex (CRBN-PROTAC-Target Protein), thereby affecting degradation efficiency and selectivity.

Exploiting Hydrolyzed Metabolites: Research into the hydrolyzed metabolites of thalidomide derivatives has provided insights into minimalistic structural motifs that can still recruit and degrade neo-substrates. acs.org This knowledge can guide the design of novel CRBN effectors with potentially more desirable properties. acs.org

The ability to rationally design thalidomide-based molecules to selectively degrade specific proteins opens up new therapeutic avenues and allows for the fine-tuning of the safety and efficacy profiles of these compounds. nih.govresearchgate.net

Computational Approaches and Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation Potency

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are increasingly valuable tools in the design and optimization of thalidomide derivatives for targeted protein degradation. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, in this case, their degradation potency. nih.gov

These computational approaches can:

Predict Biological Activity: QSAR models can predict the potential of novel, unsynthesized thalidomide derivatives to act as potent degraders, thereby prioritizing synthetic efforts. nih.gov

Identify Key Structural Features: By analyzing the descriptors used in the model, researchers can identify the specific structural, electronic, and physicochemical properties of the molecules that are most important for their degradation potency.

Guide Lead Optimization: The insights gained from QSAR and other computational models can guide the modification of lead compounds to enhance their desired properties, such as increased potency or improved selectivity.

A typical QSAR study involves generating a dataset of thalidomide derivatives with their experimentally determined degradation potencies (e.g., IC50 or DC50 values). Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. Statistical methods are used to build a model that correlates these descriptors with the observed biological activity.

The following table illustrates a hypothetical example of data that could be used in a QSAR study for thalidomide derivatives.

| Compound | Modification on Phthalimide Ring | Log(1/DC50) (Degradation Potency) | Molecular Descriptor 1 (e.g., Hydrophobicity) | Molecular Descriptor 2 (e.g., Electronic Parameter) |

| 1 | -H | 5.2 | 1.5 | 0.3 |

| 2 | -F | 5.8 | 1.7 | 0.8 |

| 3 | -Cl | 6.1 | 2.0 | 1.0 |

| 4 | -CH3 | 5.5 | 1.9 | 0.1 |

| 5 | -OCH3 | 5.4 | 1.6 | -0.2 |

Conformational Analysis of Functionalized Thalidomide Derivatives and Correlation with Biological Activity

The three-dimensional conformation of a thalidomide derivative is a critical determinant of its biological activity. nih.govresearchgate.net Conformational analysis, often performed using techniques like X-ray crystallography and computational modeling, provides insights into how the shape of the molecule influences its binding to CRBN and subsequent recruitment of neo-substrates. nih.govnih.gov

Key findings from conformational analyses of thalidomide derivatives include:

Glutarimide Ring Pucker: The glutarimide ring of thalidomide is not planar and can adopt different puckered conformations. researchgate.net Structural studies have revealed that the (S)-enantiomer binds to CRBN in a more "relaxed" conformation compared to the (R)-enantiomer. nih.govresearchgate.net The (R)-enantiomer must adopt a more strained, twisted conformation to fit into the binding pocket, which likely accounts for its weaker binding affinity. nih.gov

Stereospecific Interactions: The stereospecific nature of the interaction between thalidomide and CRBN has been confirmed through structural and biochemical studies. The (S)-enantiomer is a more potent inducer of neo-substrate degradation and exhibits stronger teratogenic effects, which correlates with its higher binding affinity and more favorable binding conformation. researchgate.netbohrium.com

Influence of Linkers in PROTACs: For functionalized derivatives like this compound used in PROTACs, the conformation of the linker is also a critical factor. The linker must be flexible enough to allow for the formation of a stable and productive ternary complex between CRBN and the target protein, yet rigid enough to hold the two proteins in the correct orientation for efficient ubiquitination. The propargyl group provides a degree of rigidity, while the C2-OH and any further extensions of the linker can be designed to achieve the optimal geometry.

Applications of Thalidomide Propargyl C2 Oh in Chemical Biology Research

Development of Chemical Probes for Proteome-Wide Investigations

The functional groups of Thalidomide-propargyl-C2-OH make it an ideal scaffold for creating chemical probes to explore the cellular proteome. The alkyne tag serves as a bioorthogonal handle, enabling the use of click chemistry for the attachment of reporter tags like fluorophores or biotin (B1667282).

Activity-based protein profiling (ABPP) is a powerful functional proteomics technique that utilizes reactive chemical probes to label and identify active enzymes within a complex biological sample. nih.govwikipedia.orgnih.gov Alkyne-tagged thalidomide (B1683933) probes, such as those derived from this compound, are instrumental in this approach.

These probes function by covalently linking to the active sites of specific protein classes. The alkyne tag on the thalidomide probe allows for a two-step labeling process. nih.govyoutube.com First, the probe is introduced to a proteome, where it selectively binds to its target proteins. Subsequently, a reporter molecule containing a complementary azide (B81097) group is added, leading to a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. medchemexpress.com This process attaches a reporter, such as a fluorophore for visualization or biotin for affinity purification and subsequent identification by mass spectrometry. nih.govnih.gov This methodology enables the profiling of enzyme activities and the identification of novel protein targets in their native cellular environment. youtube.com

A key advantage of ABPP is its ability to assess the functional state of enzymes directly, as the probes only react with active enzymes. wikipedia.org This provides a more accurate picture of cellular processes compared to traditional proteomic methods that measure protein abundance. youtube.com

The discovery that thalidomide and its analogs bind directly to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, was a major breakthrough. rsc.orgexlibrisgroup.comnih.govscispace.com This finding explained the mechanism of action of these drugs and opened up new avenues for research. rsc.org Thalidomide and its derivatives act as "molecular glues," altering the substrate specificity of CRBN to induce the degradation of proteins not normally targeted by this E3 ligase. scispace.com

Chemical probes based on this compound are invaluable for identifying new proteins that interact with CRBN. By using these probes in affinity purification-mass spectrometry (AP-MS) experiments, researchers can pull down CRBN and its associated proteins from cell lysates. This approach has led to the identification of novel CRBN "neosubstrates," proteins that are targeted for degradation only in the presence of a thalidomide-based ligand. nih.gov The identification of these novel interacting proteins and their associated cellular pathways provides crucial insights into the biological functions of CRBN and the mechanisms of thalidomide-induced protein degradation.

| Research Finding | Methodology | Significance |

| Identification of PLZF as a novel neosubstrate of CRBN in the presence of thalidomide. nih.gov | Biochemical screening using an AlphaScreen system and in vitro binding assays. nih.gov | Elucidates the molecular basis of thalidomide's teratogenic effects and provides a new target for understanding its mechanism. nih.gov |

| Characterization of CRBN as the direct target of thalidomide. acs.orgnih.gov | Affinity purification using ligand-immobilized affinity matrices. nih.gov | Revolutionized the understanding of thalidomide's mechanism of action and paved the way for the development of targeted protein degraders. rsc.orgexlibrisgroup.comscispace.com |

Design and Optimization of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.govmdpi.comnih.gov These molecules function by inducing the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govmdpi.com

This compound is a widely used building block for the synthesis of PROTACs that hijack the CRBN E3 ligase. medchemexpress.combiochempeg.comtenovapharma.com The thalidomide portion serves as the CRBN-binding ligand, while the propargyl group provides a convenient attachment point for a linker, which is then connected to a ligand for the target protein. medchemexpress.com The use of thalidomide and its analogs as the E3 ligase ligand is favored in many PROTAC designs due to their relatively small size and favorable drug-like properties compared to ligands for other E3 ligases like VHL.

The synthesis of these PROTACs often involves "click chemistry," where the alkyne group of this compound is reacted with an azide-functionalized linker or target protein ligand. nih.gov This modular approach allows for the rapid generation of diverse PROTAC libraries for screening and optimization. nih.gov

The linker connecting the two ligands in a PROTAC is not merely a passive spacer but plays a critical role in the efficacy and physicochemical properties of the molecule. explorationpub.com The length, composition, and rigidity of the linker can significantly impact the formation and stability of the ternary complex, as well as the cell permeability of the PROTAC. explorationpub.comresearchgate.net

Researchers employ various linker engineering strategies to optimize PROTAC performance:

Linker Length: The length of the linker is crucial. If it is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to the target protein and the E3 ligase. explorationpub.com Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. explorationpub.com

Linker Composition: The chemical nature of the linker influences the solubility, cell permeability, and metabolic stability of the PROTAC. Polyethylene (B3416737) glycol (PEG) chains are commonly used to increase hydrophilicity and improve pharmacokinetic properties. explorationpub.comresearchgate.net Alkyl chains provide more rigidity, which can be beneficial for pre-organizing the PROTAC for binding. nih.gov

Linker Attachment Point: The point at which the linker is attached to both the E3 ligase ligand and the target protein ligand can affect the orientation of the two proteins within the ternary complex, which in turn influences degradation efficiency.

| Linker Strategy | Effect on PROTAC Properties | Example |

| Varying PEG linker length | Modulates degradation efficiency; an optimal length is required for effective ternary complex formation. explorationpub.comresearchgate.net | Homo-PROTACs for CRBN degradation showed optimal activity with a short 8-atom PEG linker. explorationpub.com |

| Incorporation of rigid elements (e.g., benzene (B151609) rings) | Can improve molecular recognition and stability of the ternary complex through interactions with the protein surface. explorationpub.com | A benzene component in the linker led to π-π stacking with a tyrosine residue on VHL, enhancing PROTAC potency. explorationpub.com |

| "Clickable" linkers | Allows for the rapid, modular synthesis of PROTAC libraries for efficient optimization. nih.govnih.gov | In-cell self-assembly of PROTACs (CLIPTACs) from smaller, more permeable precursors bearing alkyne and tetrazine groups. nih.gov |

The formation of a stable ternary complex (E3 ligase-PROTAC-target protein) is a critical first step for successful protein degradation. elifesciences.orgelifesciences.orgbiorxiv.org However, high stability of the ternary complex does not always correlate with high degradation efficiency. elifesciences.orgelifesciences.org The dynamics of the complex and the accessibility of lysine (B10760008) residues on the target protein for ubiquitination are also crucial factors. elifesciences.orgelifesciences.org

Preclinical Research Methodologies and Mechanistic Insights with Functionalized Thalidomide Derivatives

In Vitro Cellular Assays for Evaluating Degradation Activity

In vitro cellular assays are fundamental tools for characterizing the activity of functionalized thalidomide (B1683933) derivatives. These assays allow for the controlled assessment of a compound's ability to induce the degradation of target proteins and to elicit specific cellular responses.

Assessment of Target Protein Degradation Kinetics in Cultured Cell Lines

The evaluation of target protein degradation kinetics is a critical step in characterizing thalidomide derivatives. This involves treating cultured cell lines with the compound of interest and monitoring the levels of specific target proteins over time. A key discovery in the field was that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), mediate the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors essential for multiple myeloma cell survival. nih.govnih.gov More recently, Casein Kinase 1α (CK1α) was identified as a critical target of lenalidomide in del(5q) myelodysplastic syndrome. nih.govbohrium.com

The kinetics of degradation can vary depending on the specific derivative and the target protein. For instance, studies have shown that lenalidomide can induce a noticeable decrease in PLZF (promyelocytic leukemia zinc finger) protein levels after 6 hours of treatment, while the degradation of IKZF1, IKZF3, and SALL4 can be observed as early as 3 hours post-treatment. nih.gov The potency of different derivatives in inducing these interactions can also be quantified. For example, in vitro binding assays have demonstrated that for the induction of a SALL4-CRBN interaction, the order of potency is pomalidomide > thalidomide > lenalidomide. nih.gov

These kinetic studies are crucial for understanding the structure-activity relationship of different derivatives and for optimizing their degradation-inducing capabilities.

Application of Cell-Based Phenotypic Screening for Identifying Biological Effects

Cell-based phenotypic screening plays a vital role in identifying the broader biological consequences of the targeted protein degradation induced by thalidomide derivatives. nih.gov This approach involves testing compounds across a wide range of cell lines and observing their effects on cellular phenotypes, such as cell growth, apoptosis, or changes in morphology. nih.gov

For example, phenotypic screening of the compound CC-885, a derivative of lenalidomide, across more than 100 cell lines revealed its potent growth-inhibitory effects, particularly in cell lines derived from acute myeloid leukemia (AML). nih.gov This was a significant finding, as classical immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide are not typically effective against AML. nih.gov Further investigation confirmed that the sensitivity of AML cells to CC-885 was dependent on the presence of CRBN. nih.gov

These screening approaches can also uncover novel targets and mechanisms of action. By testing a range of thalidomide derivatives against various cancer cell lines, researchers can identify compounds that induce the degradation of proteins crucial for the survival of specific cancer types. bmls.de This information is invaluable for developing more selective and effective cancer therapies.

In Vivo Mechanistic Studies Using Advanced Animal Models

While in vitro assays provide crucial initial data, in vivo studies are essential to understand the complex physiological and therapeutic effects of thalidomide derivatives in a whole-organism context. A significant hurdle in the preclinical development of these compounds has been their lack of activity in standard murine models. nih.govbroadinstitute.org

Development and Utilization of Predictive Murine Models Sensitive to Thalidomide Derivatives

The resistance of mice to the effects of many thalidomide derivatives is due to a single amino acid difference in the CRBN protein. nih.govnih.govashpublications.org Specifically, a valine at position 391 in human CRBN is replaced by an isoleucine in murine CRBN. nih.govashpublications.org This difference is thought to create steric hindrance that prevents the effective recruitment of certain neosubstrates to the E3 ligase complex. ashpublications.org

To overcome this limitation, researchers have developed "humanized" mouse models in which the murine Crbn gene is modified to contain the human-specific valine residue (CrbnI391V). nih.govcardiff.ac.uk These models have proven to be sensitive to thalidomide derivatives, exhibiting drug-induced degradation of known targets like IKZF1, IKZF3, and CK1α, both in vitro and in vivo. nih.govbroadinstitute.org

The development of these predictive murine models has been a significant breakthrough, enabling for the first time the in vivo study of the therapeutic activities and toxicities of these clinically important drugs in a murine setting. nih.gov For example, these models have been instrumental in demonstrating that the therapeutic effect of lenalidomide in del(5q) myelodysplastic syndrome can be attributed to the degradation of CK1α. nih.gov

Investigation of Pharmacodynamic Markers and Biological Readouts in Preclinical Systems

With the availability of sensitive animal models, researchers can now investigate relevant pharmacodynamic (PD) markers and other biological readouts to assess the in vivo activity of thalidomide derivatives. PD markers are measurable indicators of a drug's pharmacological effect on the body.

In the context of thalidomide derivatives, key PD markers include the levels of target proteins in relevant tissues. For example, in CrbnI391V mice treated with lenalidomide or thalidomide, a significant degradation of Ikzf1 and Ck1α can be observed in T cells after 12 hours of treatment. nih.gov

Beyond target protein levels, other biological readouts can provide insights into the downstream consequences of drug activity. For instance, T cells isolated from CrbnI391V mice exhibit increased production of interleukin-2 (B1167480) (IL-2) when treated with lenalidomide or pomalidomide, a response not seen in wild-type mice. nih.gov This demonstrates the functional consequence of target degradation in a specific cell type. These in vivo studies, guided by informative PD markers, are crucial for understanding the full spectrum of a drug's effects and for translating preclinical findings to the clinic.

Dissection of Biological Processes Modulated by Thalidomide-Propargyl-C2-OH Derivatives

The "molecular glue" mechanism of thalidomide and its derivatives, where they facilitate the interaction between CRBN and specific neosubstrates, leads to the modulation of a variety of biological processes. sciencedaily.combmls.de The specific processes affected depend on the particular derivative and the set of neosubstrates it targets for degradation. nih.gov

Derivatives of thalidomide are known to have immunomodulatory, anti-inflammatory, and anti-angiogenic properties. usuhs.edudrugbank.comnih.gov The degradation of the transcription factors IKZF1 and IKZF3, for example, is central to the anti-myeloma activity of lenalidomide and pomalidomide. nih.gov These factors are critical for the proliferation and survival of malignant myeloma cells. drugbank.com

Furthermore, thalidomide derivatives can influence the production of cytokines. For instance, they can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. drugbank.commdpi.com This is achieved, in part, by inhibiting the expression of MyD88, an adaptor protein in the TNF-α production pathway, and by preventing the activation of NF-κB. drugbank.com

The anti-angiogenic effects of thalidomide derivatives are also a significant area of research. nih.gov These compounds have been shown to inhibit basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), both of which are important for the formation of new blood vessels. drugbank.com

The study of functionalized derivatives like this compound allows for a more precise dissection of these complex biological processes. By creating derivatives with altered substrate specificities, researchers can begin to link the degradation of individual neosubstrates to specific biological outcomes. This approach holds great promise for the development of next-generation degraders with improved therapeutic profiles.

Research into Immunomodulatory and Anti-inflammatory Effects (e.g., TNF-α and IL-6 production inhibition)

No studies were found that evaluated the effects of this compound on the production of tumor necrosis factor-alpha (TNF-α) or interleukin-6 (IL-6). While the parent compound, thalidomide, is known to inhibit TNF-α, it is not possible to extrapolate these findings to this specific, uncharacterized derivative.

Analysis of Anti-Angiogenic Activity and Related Signaling Pathways (e.g., VEGF, bFGF modulation)

There is no available research detailing the anti-angiogenic properties of this compound or its potential modulation of signaling pathways involving vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF).

Regulation of Transcription Factor Activity and Gene Expression Profiles (e.g., IKZF1, IKZF3, SALL4)

The mechanism of action for thalidomide and its immunomodulatory derivatives involves the induced degradation of specific transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and Sal-like protein 4 (SALL4), via the Cereblon (CRBN) E3 ubiquitin ligase complex. However, no studies have been published that confirm whether this compound binds to CRBN or induces the degradation of these specific neosubstrates.

Q & A

Q. How can researchers synthesize Thalidomide-propargyl-C2-OH and monitor its purity during synthesis?

- Methodological Answer : this compound can be synthesized via nucleophilic addition of propargyl sulfonium salts to thalidomide derivatives under optimized alkaline conditions . To monitor purity, use thin-layer chromatography (TLC) with silica gel plates and a solvent system (e.g., ethyl acetate/hexane 1:1). Compare Rf values of crude and recrystallized products to detect impurities. Theoretical yield calculations based on limiting reagents (e.g., cinnamaldehyde) should precede experimental validation .

Q. What analytical techniques are critical for characterizing this compound’s structural and chiral properties?

- Methodological Answer : Employ a combination of:

- 1H/13C NMR : To confirm the propargyl group’s integration and thalidomide’s phthalimide ring structure .

- Chiroptical spectroscopy : Circular dichroism (CD) or optical rotatory dispersion (ORD) to detect chiral inversion, a phenomenon observed in thalidomide derivatives .

- TLC with derivatization : Use iodine vapor or UV light to identify non-UV-active impurities .

Advanced Research Questions

Q. How does the propargyl group influence reaction pathways in gold-catalyzed transformations involving this compound?

- Methodological Answer : The propargyl group acts as a π-electron donor, enabling Au(I/III) catalysts to activate C≡C bonds for cyclization or hydrofunctionalization. For example, in alkynyl epoxide reactions, Au stabilizes propargyl intermediates via relativistic effects, favoring 5-endo-dig cyclization over alternative pathways. Use computational chemistry (DFT) to map transition states and compare ligand effects (e.g., NHC vs. phosphine ligands) on regioselectivity .

Q. How can researchers resolve contradictions in product yields when varying NaOH equivalents during synthesis?

- Methodological Answer : NaOH acts as a base to deprotonate intermediates but is not stoichiometrically consumed. While 6 equivalents ensure complete deprotonation, 3 equivalents may suffice if the reaction is moisture-sensitive. Use kinetic studies (e.g., in situ IR spectroscopy) to track intermediate formation. Contradictions in yields may arise from incomplete elimination of H2O; optimize by adjusting reaction time or using molecular sieves .

Q. What experimental strategies can elucidate dynamic behaviors like chiral inversion or multimer formation in this compound?

- Methodological Answer :

- Chiral inversion : Conduct time-resolved CD spectroscopy in polar solvents (e.g., DMSO) to monitor racemization rates. Compare with thalidomide’s known inversion kinetics .

- Multimer formation : Use dynamic light scattering (DLS) or cryo-EM to detect aggregation. Thermodynamic analysis (DSC/TGA) can correlate stability with multimer size .

Q. How to design experiments to optimize the reaction of this compound with biomolecules (e.g., proteins)?

- Methodological Answer : Apply the FINER criteria :

- Feasibility : Use click chemistry (azide-alkyne cycloaddition) for selective conjugation. Validate with MALDI-TOF MS .

- Novelty : Explore solvent effects (e.g., aqueous vs. DMF) on reaction efficiency.

- Ethics : Ensure derivatives are tested in vitro before in vivo models .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.